

discovery and history of citrulline malate in scientific literature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Citrulline malate*

Cat. No.: *B1669109*

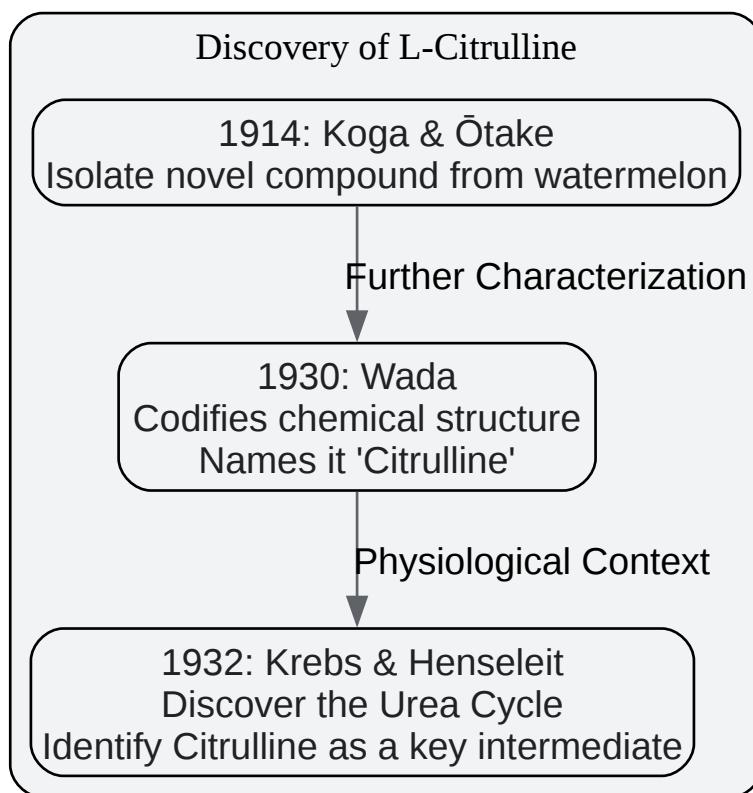
[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Scientific History of **Citrulline Malate**

Preamble: From Watermelons and Apples to Metabolic Enhancement

The journey of **citrulline malate** from obscurity to a staple in both clinical nutrition and sports science is a compelling narrative of biochemical synergy. It is not the story of a single discovery, but rather the convergence of two distinct lines of scientific inquiry, separated by over a century, which ultimately led to the formulation of a compound recognized for its profound effects on metabolic efficiency. This guide provides a technical exploration of this history, tracing the discovery of its constituent molecules, the genesis of their combination, the elucidation of its mechanisms, and the evolution of the methodologies used to study it.

Part 1: The Constituent Molecules - A Historical Perspective


The scientific history of **citrulline malate** begins with the independent discovery and characterization of its two components: L-citrulline and malate.

The Discovery and Characterization of L-Citrulline

The non-proteinogenic α -amino acid L-citrulline was first isolated in 1914 by Japanese researchers Yatarō Koga and Ryō Ōtake from watermelon.^{[1][2][3][4]} The name itself is a direct

homage to its source, derived from *Citrullus*, the Latin word for watermelon.^[1] While Koga and Ōtake made the initial isolation, it was Mitsunori Wada of Tokyo Imperial University who further codified its chemical structure in 1930.^{[1][2]}

The true physiological significance of citrulline began to emerge with the groundbreaking work of Hans Krebs and Kurt Henseleit. In 1932, they identified the Urea Cycle, the first metabolic cycle to be discovered, and established citrulline as a key intermediate.^[5] This cycle, primarily occurring in the liver, is the fundamental pathway by which mammals convert toxic ammonia into urea for excretion, a critical process for nitrogen homeostasis.^{[5][6][7][8]}

[Click to download full resolution via product page](#)

Figure 1: Historical timeline of the discovery and characterization of L-Citrulline.

The Identification of Malate and Its Role in Cellular Respiration

The history of malate (the ionized form of malic acid) predates that of citrulline by nearly 130 years. In 1785, the Swedish chemist Carl Wilhelm Scheele first isolated this organic dicarboxylic acid from apple juice.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Shortly after, in 1787, Antoine Lavoisier proposed the name acide malique, derived from the Latin word for apple, mālum.[\[10\]](#)[\[11\]](#)[\[13\]](#)

Like citrulline, malate's central role in metabolism was later elucidated by Hans Krebs through his discovery of the citric acid cycle (or Krebs cycle) in 1937. Malate was identified as a crucial intermediate in this cycle, the final common pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP.[\[9\]](#)[\[14\]](#) Specifically, malate is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate, a reaction that regenerates the molecule needed to accept acetyl-CoA and continue the cycle.[\[15\]](#)

Part 2: The Genesis of Citrulline Malate - A Synergistic Hypothesis

The concept of combining L-citrulline and malate into a single salt, **citrulline malate** (CM), was not initially aimed at athletic performance. Its origins lie in clinical medicine, specifically for the treatment of asthenia, a condition of debilitating fatigue often following acute illness or surgery.[\[16\]](#)[\[17\]](#)

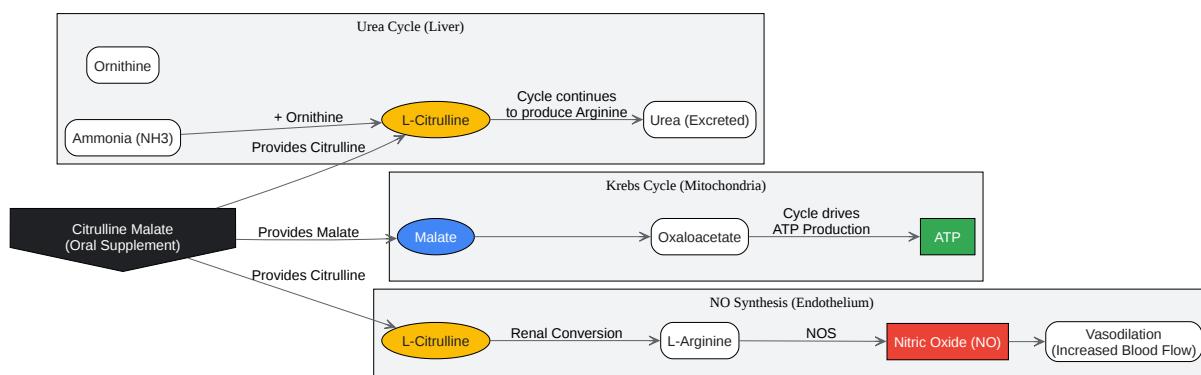
The rationale was based on a compelling biochemical hypothesis: a synergistic action between the two molecules. The citrulline component was proposed to support the urea cycle, enhancing the detoxification of ammonia, a known metabolic toxin that contributes to fatigue.[\[16\]](#)[\[18\]](#) Simultaneously, the malate component was hypothesized to function as an anaplerotic substrate, meaning it could replenish the pool of Krebs cycle intermediates, thereby boosting aerobic energy production.[\[19\]](#)[\[20\]](#)

Seminal Early Investigations

Early European studies laid the groundwork for understanding CM's therapeutic potential. A pivotal 1991 study by Callis et al. provided key evidence for its mechanism.[\[18\]](#) The investigation in both animals and humans demonstrated that CM stimulates hepatic ureogenesis (urea production) and enhances the renal reabsorption of bicarbonates. The authors concluded these metabolic actions conferred a protective effect against acidosis and ammonia poisoning, providing a pharmacological explanation for the compound's established anti-fatigue properties.[\[18\]](#)

One of the most frequently cited early human studies was conducted by Bendahan et al. in 2002.[21] This investigation, while notable for its lack of a placebo control, studied individuals complaining of fatigue. After 15 days of supplementation with 6 grams of CM daily, the subjects demonstrated a significant 34% increase in the rate of oxidative ATP production during exercise and a 20% increase in the rate of post-exercise phosphocreatine recovery.[16][21][22] This study provided the first direct evidence in humans that CM could enhance muscle oxidative metabolism, a finding that catalyzed its transition from a clinical anti-asthenia agent to a widely researched ergogenic aid.

Part 3: Mechanistic Elucidation & Experimental Frameworks


The proposed ergogenic effects of **citrulline malate** are multifaceted, stemming from the distinct but interconnected roles of its components in cellular metabolism.

Integrated Mechanisms of Action

The efficacy of **citrulline malate** is rooted in its ability to influence three critical metabolic pathways: the Urea Cycle, the Krebs Cycle, and the Nitric Oxide (NO) Synthesis Pathway.

- Ammonia Buffering via the Urea Cycle: High-intensity exercise leads to the accumulation of ammonia, which can inhibit key glycolytic enzymes like phosphofructokinase and interfere with muscle contraction, thus inducing fatigue.[16] The L-citrulline component of CM acts as an intermediate in the urea cycle, helping to capture excess ammonia and convert it to urea, thereby mitigating its fatiguing effects.[6][23]
- Enhanced Aerobic Metabolism via the Krebs Cycle: The malate component directly participates in the Krebs cycle. By increasing the availability of malate, CM supplementation can increase the concentration of Krebs cycle intermediates (anaplerosis), potentially increasing the flux through the cycle and enhancing the rate of aerobic ATP production.[19][21]
- Increased Nitric Oxide (NO) Bioavailability: A key secondary mechanism involves the conversion of L-citrulline to L-arginine in the kidneys and endothelial cells.[24] This newly synthesized L-arginine can then serve as a substrate for nitric oxide synthase (NOS) to produce NO. NO is a potent vasodilator, and increased NO levels may enhance blood flow,

oxygen, and nutrient delivery to exercising muscles.[4][16] Critically, oral L-citrulline has been shown to be more effective at increasing plasma L-arginine levels than oral L-arginine itself, as it bypasses the extensive breakdown by the enzyme arginase in the gut and liver (presystemic elimination).[24][25]

[Click to download full resolution via product page](#)

Figure 2: Integrated metabolic pathways influenced by **Citrulline Malate** supplementation.

Evolution of Analytical Techniques

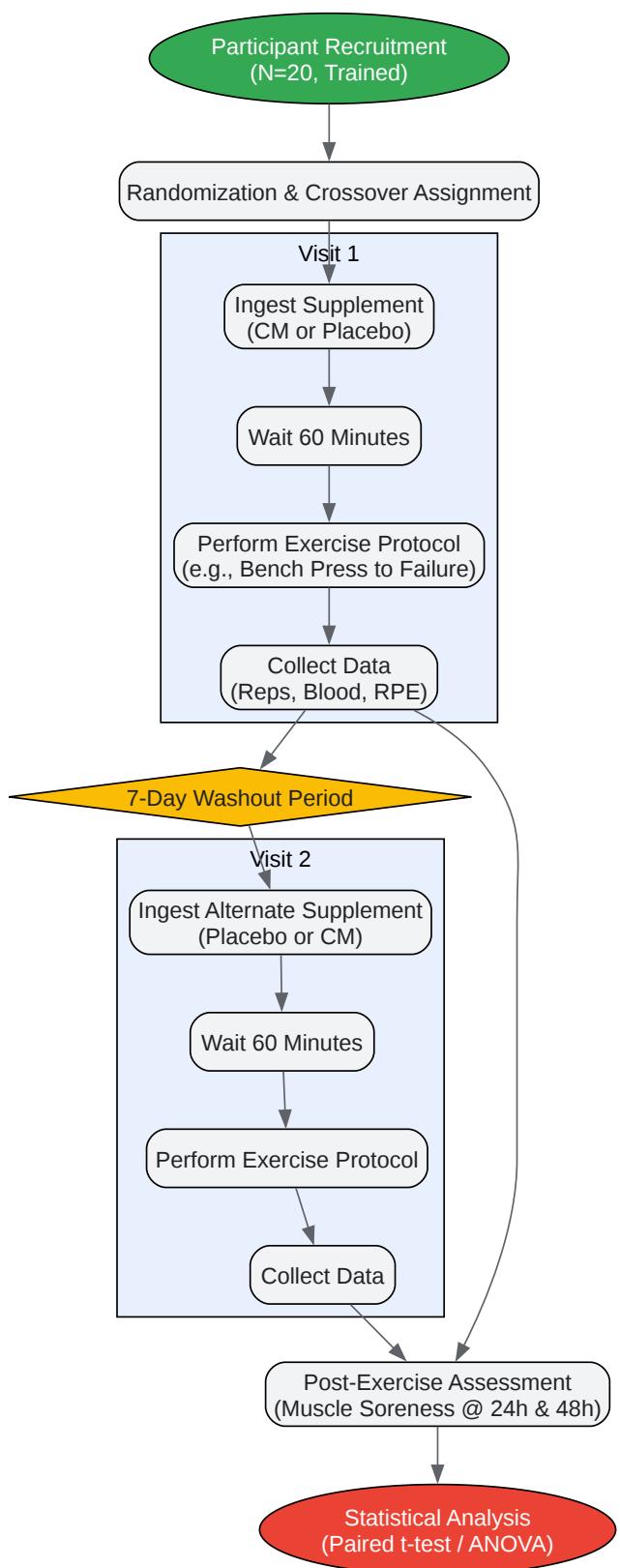
The ability to rigorously study **citrulline malate** has evolved in tandem with advancements in analytical chemistry. While early studies relied on less specific methods, modern research employs highly sensitive and specific techniques to quantify citrulline, arginine, and other metabolites in biological matrices.

Era	Methodology	Principle	Advantages	Limitations
Early (Pre-1990s)	Colorimetric Assays, Thin-Layer Chromatography (TLC)	Chemical reactions producing a colored product, or separation based on polarity.	Inexpensive, simple.	Low specificity, potential for interference from other compounds, semi-quantitative.
Modern (1990s-Present)	High-Performance Liquid Chromatography (HPLC)	Separation based on polarity using a stationary phase, often with pre-column derivatization (e.g., o-phthaldialdehyde) and fluorescence detection. [26]	High sensitivity and specificity, accurate quantification, well-established.	Requires derivatization, longer run times.
Contemporary	Liquid Chromatography -Tandem Mass Spectrometry (LC-MS/MS)	Separation by HPLC followed by mass-to-charge ratio detection, allowing for simultaneous quantification of multiple analytes. [27]	Highest sensitivity and specificity, no derivatization needed, multiplexing capability.	High instrument cost, complex method development.
Contemporary	Enzymatic Assays	Use of specific enzymes (e.g., argininosuccinate synthetase) coupled to a	High selectivity, rapid analysis, can be used for real-time monitoring.	Susceptible to enzyme inhibitors, may be less robust in

detection system (e.g., pyrophosphate detection) to measure substrate concentration. [28][29]

Representative Experimental Protocol: Assessing Ergogenic Efficacy

The modern standard for evaluating the acute effects of **citrulline malate** on performance is the double-blind, placebo-controlled, crossover study design. This structure minimizes bias and allows each participant to act as their own control.


Objective: To determine the acute effect of a single dose of **citrulline malate** on resistance exercise performance and markers of muscle fatigue.

Methodology:

- **Participant Recruitment:** 12-20 healthy, recreationally resistance-trained individuals.
- **Study Design:** A randomized, double-blind, placebo-controlled, crossover trial. Participants complete two testing sessions separated by a washout period of at least 7 days.
- **Supplementation Protocol:** In a counterbalanced order, participants ingest either 8 grams of **citrulline malate** or a taste-matched placebo 60 minutes prior to the exercise protocol. [30] [31]
- **Exercise Protocol:**
 - Standardized warm-up.
 - Main task: Barbell bench press performed for multiple sets (e.g., 5 sets) at a fixed percentage of one-repetition maximum (e.g., 80% 1RM) to momentary muscular failure.

[16] The total number of repetitions completed across all sets is the primary performance outcome.

- Data Collection:
 - Performance: Total repetitions recorded.
 - Biochemical Analysis: Venous blood samples are collected pre-ingestion, pre-exercise, and immediately post-exercise for analysis of blood lactate and ammonia concentrations. [30]
 - Subjective Measures: Rating of Perceived Exertion (RPE) is recorded after each set. Muscle soreness is assessed using a visual analog scale at 24 and 48 hours post-exercise.[32]
- Statistical Analysis: A paired t-test or repeated measures ANOVA is used to compare outcomes (total repetitions, lactate, ammonia, soreness) between the **citrulline malate** and placebo conditions.

[Click to download full resolution via product page](#)

Figure 3: Workflow for a typical acute ergogenic study on **Citrulline Malate**.

Conclusion

The history of **citrulline malate** is a testament to the power of applying fundamental biochemical knowledge to practical physiological problems. From the independent discoveries of an amino acid in watermelon and an organic acid in apples to the formulation of a synergistic compound to combat clinical fatigue, its trajectory has been remarkable. Modern research, underpinned by sophisticated analytical methods and rigorous experimental design, continues to refine our understanding of its mechanisms and applications. The journey from treating asthenia to enhancing athletic performance illustrates a successful translation from clinical observation to evidence-based science, solidifying **citrulline malate**'s role as a significant metabolic modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citrulline - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Was citrulline first a laxative substance? The truth about modern citrulline and its isolation - UCL Discovery [discovery.ucl.ac.uk]
- 4. watt.it [watt.it]
- 5. Urea cycle - Wikipedia [en.wikipedia.org]
- 6. Citrulline - its fundamental role in the urea cycle - Amino acids and proteins - Nutranews [nutranews.org]
- 7. Urea - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Malic_acid [bionity.com]
- 10. Malic acid - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]
- 13. Malic acid [medbox.iiab.me]
- 14. neuroneeds.com [neuroneeds.com]
- 15. nutritionreview.org [nutritionreview.org]
- 16. A critical review of citrulline malate supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activity of citrulline malate on acid-base balance and blood ammonia and amino acid levels. Study in the animal and in man. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Citrulline/malate promotes aerobic energy production in human exercising muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of citrulline, arginine, and methylarginines using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative Analysis of L-Arginine, Dimethylated Arginine Derivatives, L-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. jst.go.jp [jst.go.jp]
- 30. The Effect of Citrulline Malate Supplementation on Muscle Fatigue Among Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [discovery and history of citrulline malate in scientific literature]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1669109#discovery-and-history-of-citrulline-malate-in-scientific-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com